molecular formula C7H5F3N2O B3177805 4-(Trifluoromethyl)picolinamide CAS No. 22245-87-0

4-(Trifluoromethyl)picolinamide

Cat. No. B3177805
CAS RN: 22245-87-0
M. Wt: 190.12 g/mol
InChI Key: FQLCOOUDHQGZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)picolinamide is a chemical compound that has gained tremendous attention in scientific research due to its unique properties and potential applications. It has a molecular formula of C7H5F3N2O and a molecular weight of 190.12 g/mol .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 4-(Trifluoromethyl)picolinamide, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) derivatives have been extensively studied in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)picolinamide can be analyzed using various methods such as Fourier-transform Infrared (FT-IR) and Fourier-transform Raman . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .


Chemical Reactions Analysis

The chemical reactions involving 4-(Trifluoromethyl)picolinamide are complex and can be influenced by various factors. For instance, a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)picolinamide can be characterized by various methods. For instance, the compound has a molecular weight of 190.12 g/mol .

Scientific Research Applications

Mercury Ion Detection

A disposable ion-selective optode for mercury based on trityl-picolinamide (T-Pico) as a neutral ionophore has been developed. This sensor changes color in response to mercury concentration in environmental water samples, providing a practical tool for mercury detection (Kuswandi et al., 2007).

Organic Synthesis and Catalysis

  • Picolinamide has been utilized in palladium-catalyzed alkylation of ortho-C(sp2)-H bonds of benzylamide substrates, providing a new strategy for synthesizing highly functionalized benzylamines (Zhao & Chen, 2011).
  • It has also been employed as a traceless directing group for cobalt-catalyzed oxidative annulation of benzylamides, demonstrating good functional group tolerance and excellent regioselectivity (Kuai et al., 2017).
  • In nickel(II)-catalyzed site-selective C-H bond trifluoromethylation, picolinamide acts as a directing group in a reaction system that includes a catalyst-in-water system and showcases a single-electron transfer mechanism (Xu et al., 2017).

Quantum Computational and Molecular Docking Studies

N-(4-Hydroxyphenyl)picolinamide (4-HPP) has been studied using quantum computations. This research included molecular geometry optimization, vibrational frequencies, NMR spectra, and molecular docking to show interaction between the ligand and protein, indicating potential medical applications (Singh et al., 2021).

Radioligand Development for PET Imaging

4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide were synthesized for PET imaging of mGlu4 in the brain. This included the development of a specific compound, KALB001, with improved binding affinity, showcasing its potential for future human studies (Kil et al., 2014).

Anticancer Applications

Novel rhodium, iridium, and ruthenium half-sandwich complexes containing picolinamide ligands were prepared as potential anticancer agents. Their cytotoxicities varied based on halides' presence, position, and number, with some complexes showing more cytotoxicity than cisplatin under certain conditions (Almodares et al., 2014).

Mechanism of Action

While the exact mechanism of action of 4-(Trifluoromethyl)picolinamide is not fully understood, research has shown that picolinamide and benzamide chemotypes have antifungal properties. They target the lipid-transfer protein Sec14p .

Safety and Hazards

The safety data sheet for 4-(Trifluoromethyl)picolinamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 4-(Trifluoromethyl)picolinamide research are promising. It is the focus of extensive research seeking new, disease-modifying treatments for Parkinson’s disease (PD) . Furthermore, a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for in vivo analgesic potential .

properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-2-12-5(3-4)6(11)13/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLCOOUDHQGZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00706858
Record name 4-(Trifluoromethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)picolinamide

CAS RN

22245-87-0
Record name 4-(Trifluoromethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 72 ml of ethanol were added 6.18 g of sodium bicarbonate and 5.11 g of hydroxylamine hydrochloride, and the mixture was heated to reflux for 45 minutes. After allowing to cool, 6 g of 2-cyano-4-trifluoromethylpyridine was added at 0° C., and the mixture was stirred, and concentrated. To the residue was added water, the resultant solution was extracted with ethyl acetate three times, and the organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 5 g of 4-trifluoromethylpyridine-2-carboxamide=oxime.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Quantity
5.11 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)picolinamide
Reactant of Route 2
4-(Trifluoromethyl)picolinamide
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethyl)picolinamide
Reactant of Route 4
4-(Trifluoromethyl)picolinamide
Reactant of Route 5
Reactant of Route 5
4-(Trifluoromethyl)picolinamide
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethyl)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.